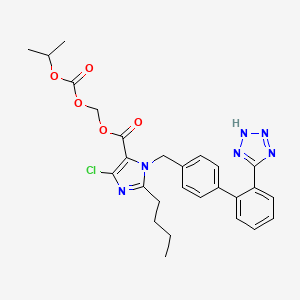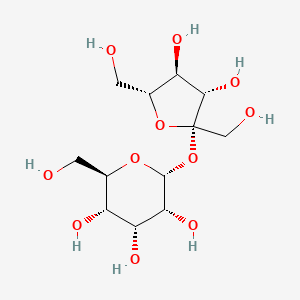
BIBB 515
Descripción general
Descripción
BIBB 515, también conocido como 1-(4-clorobenzoil)-4-((4-(2-oxazolin-2-il)bencilideno)piperidina), es un inhibidor potente y selectivo de la 2,3-oxidosqualeno ciclasa. Esta enzima juega un papel crucial en la biosíntesis de esteroles, incluyendo el colesterol, en animales, plantas y hongos.
Mecanismo De Acción
BIBB 515 ejerce sus efectos inhibiendo la enzima 2,3-oxidosqualeno ciclasa, que participa en la conversión de 2,3-oxidosqualeno a lanosterol, un precursor del colesterol. Al inhibir esta enzima, this compound reduce eficazmente la síntesis de colesterol y otros esteroles. Esta inhibición conduce a una disminución de los niveles de colesterol de lipoproteína de baja densidad, lo cual es beneficioso para controlar la hiperlipidemia y reducir el riesgo de enfermedades cardiovasculares .
Análisis Bioquímico
Biochemical Properties
BIBB 515 interacts with the enzyme OSC, inhibiting its activity . OSC catalyzes the conversion of 2,3-oxidosqualene to lanosterol, a precursor to cholesterol . By inhibiting OSC, this compound reduces the production of low-density lipoprotein (LDL), a key component of cholesterol .
Cellular Effects
This compound has been shown to reduce total cellular cholesterol levels by 20% in MEC-2 cells, a chronic lymphocytic leukemia (CLL) cell line . It also significantly promotes CD-20 surface expression . Furthermore, when cells are treated with fludarabine, rituximab, or their combinations in the presence of this compound, it enhances chemoimmuno-sensitivity measured by cell viability .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of OSC, which in turn reduces the production of LDL cholesterol . This leads to a decrease in total cellular cholesterol levels . The compound does not interfere with CD-20 epitope presentation or its downstream signaling .
Dosage Effects in Animal Models
In animal models, this compound has shown dose-dependent lipid-lowering activity. In normolipemic hamsters, a 19% reduction in total cholesterol and a 32% reduction in VLDL + LDL cholesterol were observed at a dosage of 55 mg/kg per day after 11 days of treatment .
Metabolic Pathways
This compound is involved in the cholesterol biosynthesis pathway, specifically targeting the OSC enzyme . By inhibiting OSC, it disrupts the conversion of 2,3-oxidosqualene to lanosterol, thereby reducing the production of cholesterol .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de BIBB 515 implica múltiples pasos, comenzando con la preparación del intermedio clave, 4-(2-oxazolin-2-il)benzaldehído. Este intermedio luego se hace reaccionar con 1-(4-clorobenzoil)piperidina en condiciones específicas para producir this compound. La reacción normalmente requiere un solvente como dimetilformamida (DMF) y un catalizador para facilitar la formación del producto final .
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas de síntesis similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto incluye el control de la temperatura, la presión y el tiempo de reacción. El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para garantizar una alta pureza adecuada para aplicaciones farmacéuticas .
Análisis De Reacciones Químicas
Tipos de Reacciones
BIBB 515 principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos como el anillo de oxazolina y la parte clorobenzoil. Estas reacciones se pueden utilizar para modificar el compuesto para diversas aplicaciones.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen nucleófilos como aminas y tioles, que pueden reaccionar con los centros electrófilos en el compuesto. Las reacciones generalmente se llevan a cabo en condiciones suaves para evitar la degradación del compuesto .
Productos Principales Formados
Los productos principales formados a partir de las reacciones de this compound dependen de los reactivos específicos utilizados. Por ejemplo, la reacción con una amina puede producir un derivado de amida, mientras que la reacción con un tiol puede producir un derivado de tioéter. Estos derivados se pueden explorar más a fondo por sus actividades biológicas .
Aplicaciones Científicas De Investigación
Comparación Con Compuestos Similares
BIBB 515 es único en su alta selectividad y potencia como inhibidor de la 2,3-oxidosqualeno ciclasa. Compuestos similares incluyen:
En comparación con estos compuestos, this compound destaca por su estructura molecular específica, que proporciona un equilibrio único de potencia y selectividad, lo que lo convierte en una herramienta valiosa para aplicaciones tanto de investigación como terapéuticas .
Propiedades
IUPAC Name |
(4-chlorophenyl)-[4-[[4-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]methylidene]piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O2/c23-20-7-5-19(6-8-20)22(26)25-12-9-17(10-13-25)15-16-1-3-18(4-2-16)21-24-11-14-27-21/h1-8,15H,9-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNWPWUJMRAASQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=CC2=CC=C(C=C2)C3=NCCO3)C(=O)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00333401 | |
| Record name | BIBB 515 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156635-05-1 | |
| Record name | BIBB-515 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156635051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BIBB 515 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIBB-515 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CG2Q6688S4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















